molecular formula C17H21N3O6 B12388571 AMOZ-CHPh-3-O-C-acid

AMOZ-CHPh-3-O-C-acid

Cat. No.: B12388571
M. Wt: 363.4 g/mol
InChI Key: UPEIEUIMWAWURF-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of AMOZ-CHPh-3-O-C-acid involves several steps The compound is typically synthesized through a series of chemical reactions starting from readily available precursorsThe final step involves the coupling of the compound with the appropriate carrier proteins, such as bovine serum albumin or ovalbumin .

Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques and appropriate reaction conditions.

Chemical Reactions Analysis

AMOZ-CHPh-3-O-C-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

    Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

AMOZ-CHPh-3-O-C-acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of AMOZ-CHPh-3-O-C-acid involves its role as a hapten. When coupled with carrier proteins, it stimulates the immune system to produce antibodies against the hapten-protein complex. This immune response is crucial for the development of immunoassays and other diagnostic tools. The molecular targets and pathways involved include the interaction of the hapten-protein complex with immune cells and the subsequent production of specific antibodies .

Comparison with Similar Compounds

AMOZ-CHPh-3-O-C-acid is unique due to its specific structure and immunogenic properties. Similar compounds include other haptens used in immunoassays, such as:

These compounds share similar applications in immunoassays and antibody production but differ in their specific structures and immunogenic properties.

Properties

Molecular Formula

C17H21N3O6

Molecular Weight

363.4 g/mol

IUPAC Name

2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid

InChI

InChI=1S/C17H21N3O6/c21-16(22)12-25-14-3-1-2-13(8-14)9-18-20-11-15(26-17(20)23)10-19-4-6-24-7-5-19/h1-3,8-9,15H,4-7,10-12H2,(H,21,22)/b18-9+

InChI Key

UPEIEUIMWAWURF-GIJQJNRQSA-N

Isomeric SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC(=CC=C3)OCC(=O)O

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC(=CC=C3)OCC(=O)O

Origin of Product

United States

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